molecular formula C25H20N2O6S B306434 Methyl 4-[5-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate

Methyl 4-[5-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate

Cat. No. B306434
M. Wt: 476.5 g/mol
InChI Key: LOWRLNKFLNJOPR-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[5-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl 4-[5-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and pathways involved in inflammation and oxidative stress. It has also been found to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
Methyl 4-[5-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate has been found to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to reduce inflammation and oxidative stress in various tissues. Additionally, it has been found to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

Methyl 4-[5-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. It also exhibits significant antimicrobial, anti-inflammatory, and antioxidant properties, making it a useful tool for studying various biological processes. However, its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.

Future Directions

There are several future directions for the use of methyl 4-[5-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate. It has potential applications in the development of new antimicrobial agents, anti-inflammatory drugs, and chemotherapeutic agents. Further research is needed to fully understand its mechanism of action and to identify its potential therapeutic targets. Additionally, its potential use in drug delivery systems and as a diagnostic tool should be explored. Overall, methyl 4-[5-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate is a promising compound that has the potential to significantly impact various fields of research.

Synthesis Methods

Methyl 4-[5-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2-furyl methyl ketone with thiosemicarbazide to form the intermediate product. This intermediate product is then reacted with 4-chlorobenzaldehyde to form the Schiff base, which is then reduced using sodium borohydride to form the final product.

Scientific Research Applications

Methyl 4-[5-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate has been extensively studied for its potential applications in various fields. It has been found to exhibit significant antimicrobial, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use as a chemotherapeutic agent, as it has been found to induce apoptosis in cancer cells.

properties

Product Name

Methyl 4-[5-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate

Molecular Formula

C25H20N2O6S

Molecular Weight

476.5 g/mol

IUPAC Name

methyl 4-[5-[(Z)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C25H20N2O6S/c1-15-3-9-18(10-4-15)26-22(28)14-27-23(29)21(34-25(27)31)13-19-11-12-20(33-19)16-5-7-17(8-6-16)24(30)32-2/h3-13H,14H2,1-2H3,(H,26,28)/b21-13-

InChI Key

LOWRLNKFLNJOPR-BKUYFWCQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)OC)/SC2=O

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)OC)SC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)OC)SC2=O

Origin of Product

United States

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